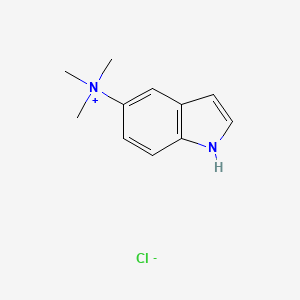
(5-Indolyl)trimethylammonium chloride
Cat. No. B8690923
M. Wt: 210.70 g/mol
InChI Key: KLBQCVFFMIRGEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08343964B2
Procedure details


a mixture of 300 g of a Dowex 2 resin (chloride), 46 g of 5-indolyltrimethylammonium picrate and 1200 mL of 83% methanol is stirred for 17 hours at ambient temperature. The resin is eliminated by filtration and washed with 100 mL of methanol. The filtrate is evaporated under vacuum in order to produce a syrupy residue which is dissolved in 120 mL of warm isopropanol and diluted in 800 mL of acetone. The residue which precipitates is eliminated by decantation and the supernatant is diluted in another 700 mL of acetone. The solution is left for 3 days in order to produce beige crystals which are recovered, washed with acetone and dried in order to produce 13.5 g (57%) of product (melting point: 200-201° C.). The centesimal analysis is described in the publication.

Name
5-indolyltrimethylammonium picrate
Quantity
46 g
Type
reactant
Reaction Step One




Name
Yield
57%
Identifiers


|
REACTION_CXSMILES
|
[Cl-:1].C1(C([O-])=C([N+]([O-])=O)C=C([N+]([O-])=O)C=1)[N+]([O-])=O.[NH:18]1[C:26]2[C:21](=[CH:22][C:23]([N+:27]([CH3:30])([CH3:29])[CH3:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1.CO>C(O)(C)C.CC(C)=O>[Cl-:1].[NH:18]1[C:26]2[C:21](=[CH:22][C:23]([N+:27]([CH3:30])([CH3:29])[CH3:28])=[CH:24][CH:25]=2)[CH:20]=[CH:19]1 |f:1.2,6.7|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 17 hours at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resin is eliminated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 100 mL of methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated under vacuum in order
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a syrupy residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue which precipitates
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the supernatant is diluted in another 700 mL of acetone
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The solution is left for 3 days in order
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce beige crystals which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are recovered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in order
|
Outcomes


Product
Details
Reaction Time |
17 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].N1C=CC2=CC(=CC=C12)[N+](C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.5 g | |
| YIELD: PERCENTYIELD | 57% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
